2,4,6-Triphenyl-1-(pyridin-2-yl)-1-5-pyridin-1-ylium
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Overview
Description
2,4,6-Triphenyl-1-(pyridin-2-yl)-1-5-pyridin-1-ylium is an organic compound with a unique structure that includes three phenyl groups and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1-(pyridin-2-yl)-1-5-pyridin-1-ylium typically involves the reaction of pyridine derivatives with triphenylmethane derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where pyridine is reacted with triphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenyl-1-(pyridin-2-yl)-1-5-pyridin-1-ylium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenyl alcohols.
Scientific Research Applications
2,4,6-Triphenyl-1-(pyridin-2-yl)-1-5-pyridin-1-ylium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-1-(pyridin-2-yl)-1-5-pyridin-1-ylium involves its interaction with molecular targets through various pathways:
Photophysical Properties: The compound exhibits strong absorption and emission properties, making it useful in photophysical applications.
Molecular Targets: It can interact with DNA and proteins, leading to potential biological effects.
Pathways Involved: The compound may induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrylium Tetrafluoroborate: Similar in structure but with different counterions.
2,4,6-Triphenyl-1,3,5-triazine: Shares the triphenyl structure but has a triazine core instead of a pyridinium ion.
Uniqueness
2,4,6-Triphenyl-1-(pyridin-2-yl)-1-5-pyridin-1-ylium is unique due to its combination of phenyl groups and pyridinium ion, which imparts distinct photophysical and chemical properties. Its ability to act as a photosensitizer and its potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
2,4,6-triphenyl-1-pyridin-2-ylpyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N2.BF4/c1-4-12-22(13-5-1)25-20-26(23-14-6-2-7-15-23)30(28-18-10-11-19-29-28)27(21-25)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOQVCLPRBVIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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